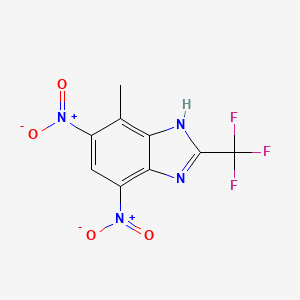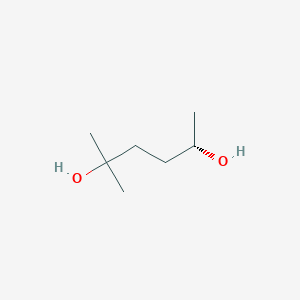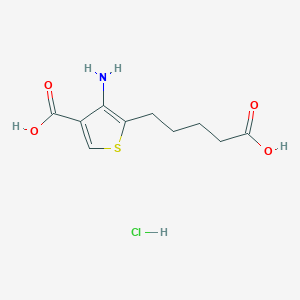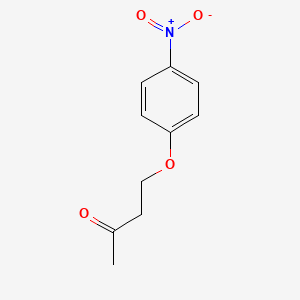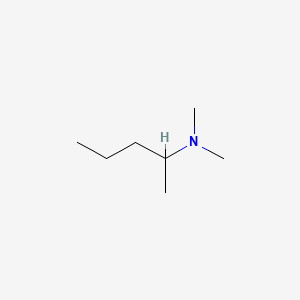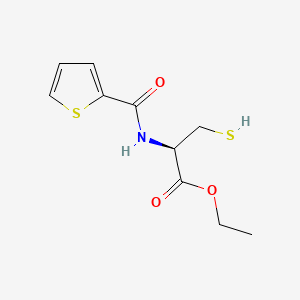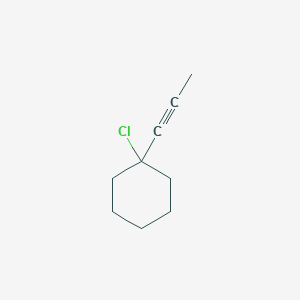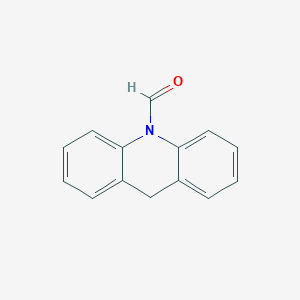
10(9H)-Acridinecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10(9H)-Acridinecarboxaldehyde is an organic compound belonging to the acridine family. Acridines are nitrogen-containing heterocyclic compounds known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The structure of this compound consists of an acridine core with a formyl group attached to the 10th position, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10(9H)-Acridinecarboxaldehyde typically involves the formylation of acridine derivatives. One common method is the Vilsmeier-Haack reaction, where acridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
化学反応の分析
Types of Reactions: 10(9H)-Acridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 10(9H)-Acridinecarboxylic acid.
Reduction: 10(9H)-Acridine-10-methanol.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学的研究の応用
10(9H)-Acridinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex acridine derivatives, which are used as dyes, pigments, and fluorescent probes.
Biology: Acridine derivatives, including this compound, are studied for their potential as DNA intercalators, which can inhibit DNA replication and transcription.
Medicine: Acridine-based compounds have shown promise as anticancer agents due to their ability to intercalate into DNA and disrupt cellular processes.
Industry: It is used in the production of materials with unique optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 10(9H)-Acridinecarboxaldehyde primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the helical structure and inhibiting essential processes such as replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy. The molecular targets include DNA and various enzymes involved in DNA synthesis and repair pathways.
類似化合物との比較
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and DNA intercalator.
Acriflavine: Another acridine derivative with antimicrobial and anticancer properties.
9-Aminoacridine: Used as an antiseptic and in the study of DNA interactions.
Uniqueness: 10(9H)-Acridinecarboxaldehyde is unique due to its formyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of a wide range of acridine-based compounds with diverse applications.
特性
CAS番号 |
60344-98-1 |
|---|---|
分子式 |
C14H11NO |
分子量 |
209.24 g/mol |
IUPAC名 |
9H-acridine-10-carbaldehyde |
InChI |
InChI=1S/C14H11NO/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-8,10H,9H2 |
InChIキー |
XJKJXUQDRFDTOU-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C31)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)

![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)
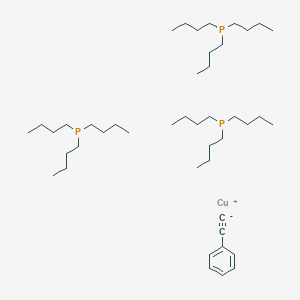

![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
